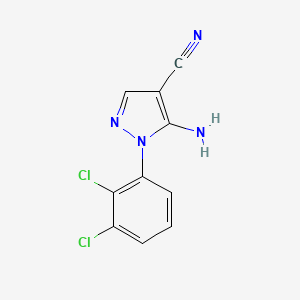
hexahydro-1H-1,3a-ethanopentalen-7-one
Vue d'ensemble
Description
Hexahydro-1H-1,3a-ethanopentalen-7-one (HEP7) is an organic compound with a unique structure that has recently been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide range of applications in areas such as biochemistry and physiology. HEP7 has been used in laboratories to study the effects of various compounds on cell growth, metabolism, and gene expression, as well as to investigate the mechanism of action of drugs.
Applications De Recherche Scientifique
Hexahydro-1H-1,3a-ethanopentalen-7-one has been used in a variety of scientific research applications. For example, it has been used to study the effects of various compounds on cell growth, metabolism, and gene expression. It has also been used to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs on the body. Additionally, hexahydro-1H-1,3a-ethanopentalen-7-one has been used to develop new synthetic methods for the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action of hexahydro-1H-1,3a-ethanopentalen-7-one is not yet fully understood. However, it is believed that hexahydro-1H-1,3a-ethanopentalen-7-one acts as an agonist of certain receptors in the body, which can result in various biochemical and physiological effects. Additionally, hexahydro-1H-1,3a-ethanopentalen-7-one may act as an inhibitor of certain enzymes, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
hexahydro-1H-1,3a-ethanopentalen-7-one has been studied for its potential effects on the body. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, hexahydro-1H-1,3a-ethanopentalen-7-one has been found to have an effect on the cardiovascular system, as well as on the central nervous system. It has also been found to have an effect on the immune system, as well as on the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
Hexahydro-1H-1,3a-ethanopentalen-7-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful compound for research purposes. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. However, there are also some limitations to using hexahydro-1H-1,3a-ethanopentalen-7-one for laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in certain experiments. Additionally, it is not a very stable compound, meaning that it can degrade over time.
Orientations Futures
There are a number of potential future directions for hexahydro-1H-1,3a-ethanopentalen-7-one research. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop new synthetic methods for the synthesis of other compounds. Furthermore, research could be conducted to explore the potential applications of hexahydro-1H-1,3a-ethanopentalen-7-one in drug design and development. Finally, research could be conducted to investigate the potential toxicity of hexahydro-1H-1,3a-ethanopentalen-7-one and its potential effects on the environment.
Propriétés
IUPAC Name |
tricyclo[4.2.2.01,5]decan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-6-7-3-5-10(9)4-1-2-8(7)10/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUNDPQOGAZCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC2(C1)C(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)

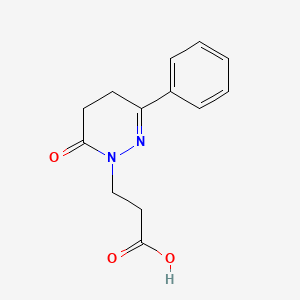
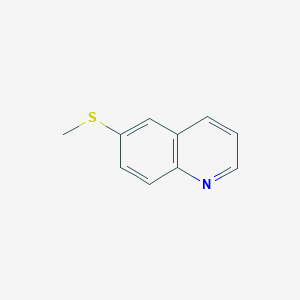

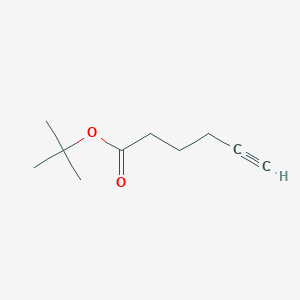


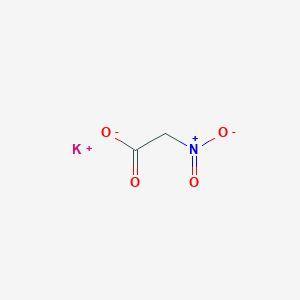
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)

